Octahydro-1H-indol-3-ol hydrochloride

Description

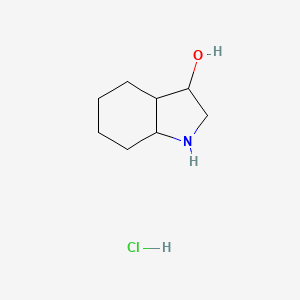

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-5-9-7-4-2-1-3-6(7)8;/h6-10H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFJQZQNROESSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CN2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Octahydro 1h Indol 3 Ol Hydrochloride and Analogues

Retrosynthetic Approaches to the Octahydroindole Core

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential starting materials and synthetic pathways. For the octahydroindole core, a primary disconnection strategy involves breaking the bonds formed during the final cyclization or reduction steps. A common approach envisions the indole (B1671886) or indoline ring as the immediate precursor.

A typical retrosynthetic breakdown for an octahydroindole derivative might proceed as follows:

Target: Octahydroindole derivative.

Disconnect 1 (C-N bond): Cleavage of the pyrrolidine (B122466) ring's C-N bond can lead to a functionalized cyclohexylamine derivative. This approach is particularly relevant for methods involving the cyclization of a pre-formed cyclohexane ring.

Disconnect 2 (Reduction): Viewing the saturated system as the product of hydrogenation simplifies the target to an indole or indoline precursor. This is the most prevalent strategy, as the aromatic indole core is often easier to construct and functionalize.

Disconnect 3 (Cyclization): Breaking the bond that forms the cyclohexane ring can lead back to a substituted pyrrole (B145914) or pyrrolidine. This is common in strategies like the intramolecular Diels-Alder reaction.

This analytical process reveals that indole and its partially saturated derivatives are key intermediates, making their synthesis and subsequent reduction central to accessing the octahydroindole core.

Catalytic Hydrogenation Strategies for Indole Precursors

The complete reduction of the indole ring to the octahydroindole system is a direct but challenging transformation due to the aromatic stability of the indole nucleus. Catalytic hydrogenation is the most effective method, but it often requires forcing conditions and can lead to a mixture of products, including indolines (dihydroindoles) and tetrahydroindoles, if not carefully controlled. nih.gov The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and selectivity for the desired octahydroindole product.

The hydrogenation of indoles typically requires robust catalytic systems. Transition metals, particularly from the platinum group, are widely employed for this purpose.

Platinum-Based Catalysts: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is highly effective for the exhaustive hydrogenation of indoles. For instance, the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid is achieved using PtO₂ in acetic acid at elevated temperatures (60 °C). nih.gov Platinum on carbon (Pt/C) is another common catalyst, often used in acidic media to facilitate the reduction of the electron-rich indole ring. nih.gov

Rhodium-Based Catalysts: Rhodium catalysts, such as Rhodium on carbon (Rh/C), are also utilized for indole hydrogenation. These catalysts can offer different selectivity profiles compared to platinum. google.com

Ruthenium-Based Catalysts: Ruthenium complexes have emerged as powerful tools for the complete and stereoselective hydrogenation of indoles. acs.org Chiral Ruthenium N-heterocyclic carbene (NHC) complexes have been developed that can catalyze the asymmetric hydrogenation of the entire heterocyclic system in one step. acs.org

The table below summarizes various catalytic systems used for the hydrogenation of indole precursors.

| Catalyst | Substrate | Solvent | Conditions | Product | Reference |

| PtO₂ | (S)-indoline-2-carboxylic acid | Acetic Acid | 60 °C, H₂ | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | nih.gov |

| Pt/C | Substituted Indoles | Water | H₂, p-toluenesulfonic acid | Indolines | nih.gov |

| Ru((R,R)-SINpEt)₂ | N-Boc-3-methyl-indole | Not Specified | H₂ | Chiral octahydroindoles | acs.org |

| Rh/C | Benzyl octahydroindole-2-carboxylate precursor | Alkanol | 10-30 °C, H₂ | Trandolapril precursor | google.com |

This table is interactive and can be sorted by column.

The synthesis of a specific stereoisomer of Octahydro-1H-indol-3-ol requires precise control over the formation of multiple chiral centers. The octahydroindole core contains at least three stereocenters at the ring fusion (C3a and C7a) and at the carbon bearing the substituent (C3). Achieving the desired stereochemistry is a central challenge addressed through enantioselective and diastereoselective methods.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of octahydroindoles, this is often achieved by using chiral catalysts during the hydrogenation process.

Chiral Ruthenium Catalysis: A recently developed strategy employs a dual-functional ruthenium-chiral carbene catalyst (Ru((R,R)-SINpEt)₂) for the highly enantioselective and diastereoselective complete hydrogenation of N-protected indoles. acs.org This method allows for the synthesis of a wide array of chiral octahydroindoles with high stereocontrol, installing up to five new stereocenters in a single operation. acs.org

Chiral Rhodium Catalysis: Rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have been successfully used for the highly enantioselective hydrogenation of N-protected indoles to chiral indolines. researchgate.net While this provides a route to partially saturated chiral systems, further reduction would be necessary to obtain octahydroindoles.

The development of catalytic enantioselective methods to generate stereogenic centers in indoles and related heterocycles is an active area of research, with cobalt-catalyzed hydroalkylation being another emerging technique for creating chiral α,α-dialkyl indoles. nih.gov

| Chiral Catalyst System | Reaction Type | Substrate Type | Key Feature | Reference |

| Ru((R,R)-SINpEt)₂ | Asymmetric Hydrogenation | N-Protected Indoles | Dual-function catalysis for complete hydrogenation | acs.org |

| Rhodium-PhTRAP | Asymmetric Hydrogenation | N-Protected Indoles | Forms chiral indolines with high enantiomeric excess | researchgate.net |

| Chiral Phosphoric Acid (CPA) | Asymmetric Indolization | Iminoquinones | Direct construction of axially chiral 3-arylindoles | oaepublish.com |

This table is interactive and can be sorted by column.

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers. For the octahydroindole core, controlling the cis or trans fusion of the two rings is crucial.

Substrate-Controlled Diastereoselectivity: The hydrogenation of a chiral indole precursor often proceeds with high diastereoselectivity, where the existing stereocenter directs the approach of hydrogen to the catalyst surface. The hydrogenation of (S)-indoline-2-carboxylic acid with PtO₂, for example, yields predominantly the (2S,3aS,7aS) diastereomer. nih.gov

Dynamic Kinetic Resolution: In some cases, a racemic starting material can be converted into a single enantiomer of a product with multiple stereocenters. A stereoselective synthesis of octahydroindole-2-phosphonic acid derivatives involves a dynamic kinetic resolution of a racemic γ-keto acid using (R)- or (S)-phenylglycinol, which sets two contiguous chiral centers in a highly controlled manner. chemistryviews.org

Isomer Separation and Epimerization: When a mixture of diastereomers is formed, separation is often possible through crystallization or chromatography. Furthermore, an undesired diastereomer can sometimes be converted to the desired one through epimerization. For instance, heating an enantiomerically pure octahydroindole-2-carboxylic acid in acetic acid can lead to a 50:50 mixture of diastereoisomers at a specific stereocenter, allowing for the isolation of a different isomer. nih.gov

Stereochemical Control in Octahydro-1H-indol-3-ol Synthesis

Novel Cyclization and Ring-Forming Reactions

Beyond the functionalization and reduction of pre-existing indole rings, novel cyclization strategies provide alternative and powerful routes to the octahydroindole core.

Intramolecular Diels-Alder Reactions: The intramolecular Diels-Alder reaction offers a robust method for constructing bicyclic systems with high stereocontrol. A strategy involving the reaction of 2-amidofurans can be used to form the octahydroindole alkaloid framework. acs.org Similarly, a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction has been developed for the stereoselective synthesis of related complex aza-tricyclic systems. nih.gov

Cascade Reactions: Modern organic synthesis increasingly relies on cascade reactions, where multiple bond-forming events occur in a single pot. An efficient cascade synthesis of pyrroles from nitroarenes using an iron catalyst has been reported, which could be adapted for indole synthesis. researchgate.net Cascade reactions involving tryptamine-derived isocyanides and ynones have been developed to construct structurally complex polycyclic spiroindolines with excellent diastereoselectivity. rsc.org

Palladium-Catalyzed C-H Activation: Palladium-catalyzed C-H activation has emerged as an elegant method for constructing indole rings from simpler arene precursors, avoiding the need for pre-functionalized starting materials. nih.gov These indoles can then serve as precursors for hydrogenation to octahydroindoles.

These advanced methods provide versatile and efficient pathways to the octahydroindole core, enabling the synthesis of complex and stereochemically rich molecules like Octahydro-1H-indol-3-ol hydrochloride.

Derivatization and Functionalization Reactions of the Octahydroindole Scaffold

The octahydroindole scaffold, a saturated bicyclic amine, serves as a crucial structural motif in a variety of biologically active compounds. Its derivatization and functionalization are key to modulating the physicochemical properties and pharmacological profiles of molecules containing this core. The reactions can be broadly categorized into those that modify the carbocyclic core and those that transform the functional groups, such as the hydroxyl moiety in Octahydro-1H-indol-3-ol.

Direct and regioselective functionalization of the C-H bonds within the saturated carbocyclic framework of the octahydroindole core presents a significant synthetic challenge due to the inherent inertness of sp3 C-H bonds. Unlike their aromatic indole counterparts, where functionalization is well-documented, methods for the direct modification of the saturated octahydroindole system are less developed. Research in this area often draws from methodologies established for other saturated cyclic amines.

The primary approaches to functionalizing the core of saturated cyclic amines involve the generation of reactive intermediates such as α-amino cations, α-amino anions, or α-amino radicals. Transition-metal-catalyzed reactions have also emerged as a powerful tool for this purpose nih.gov. For the octahydroindole scaffold, functionalization would likely be directed to the positions alpha to the nitrogen atom (C2 and C7a) due to the influence of the heteroatom.

Table 1: Potential Regioselective Functionalization Reactions of the Octahydroindole Core (Inferred from Analogous Saturated Amines)

| Reaction Type | Reagents and Conditions | Potential Site of Functionalization | Product Type |

| α-Lithiation-alkylation | s-BuLi, TMEDA, then R-X | C2 | 2-Substituted octahydroindole |

| Polonovski-Potier Reaction | m-CPBA, then Ac2O | C2, C7a | Enamine/Iminium ion intermediate |

| Photoredox Catalysis | Photocatalyst, light, radical precursor | C2 | α-Alkylated/Arylated octahydroindole |

It is important to note that the development of regioselective C-H functionalization methods for the six-membered ring of fused heterocyclic systems is an emerging area of research, and achieving high selectivity can be challenging nih.gov.

The hydroxyl group at the C3 position of Octahydro-1H-indol-3-ol provides a versatile handle for a wide range of chemical transformations. These modifications are crucial for creating analogues with altered polarity, hydrogen bonding capacity, and potential for further conjugation. Common transformations include esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. Esterification is typically achieved by reaction with acyl chlorides or anhydrides in the presence of a base. Etherification can be performed under Williamson ether synthesis conditions, involving deprotonation of the alcohol followed by reaction with an alkyl halide. These reactions are fundamental for creating prodrugs or modifying the lipophilicity of the molecule.

Oxidation: The secondary alcohol of Octahydro-1H-indol-3-ol can be oxidized to the corresponding ketone, octahydro-1H-indol-3-one. A variety of modern, mild oxidation methods are available to achieve this transformation without affecting the amine functionality, especially if the nitrogen is protected. These methods include Swern oxidation, Dess-Martin periodinane (DMP), and various catalytic aerobic oxidation protocols organic-chemistry.orgorganic-chemistry.org. N-heterocyclic stabilized iodanes have also been shown to be effective reagents for the mild oxidation of activated alcohols beilstein-journals.orgnih.gov. The resulting ketone is a valuable intermediate for further functionalization, for instance, through reductive amination to introduce new substituents at the C3 position.

Table 2: Representative Chemical Transformations of the Hydroxyl Moiety in N-Heterocyclic Alcohols

| Transformation | Substrate Example | Reagents and Conditions | Product | Yield (%) |

| Acetylation | N-Boc-3-hydroxypiperidine | Acetic anhydride, pyridine | N-Boc-3-acetoxypiperidine | >95 |

| O-Benzylation | N-Boc-3-hydroxypiperidine | NaH, Benzyl bromide, THF | N-Boc-3-(benzyloxy)piperidine | ~85-90 |

| Oxidation (Swern) | N-Boc-3-hydroxypiperidine | (COCl)2, DMSO, Et3N | N-Boc-3-piperidone | >90 |

| Oxidation (TEMPO) | Benzylic alcohols | TEMPO, Cu(I) catalyst, O2 | Corresponding aldehydes/ketones | 70-98 organic-chemistry.org |

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including azides, halides, and nitriles, at the C3 position, further expanding the chemical diversity of the octahydroindole analogues.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of paramount importance for environmental sustainability and economic efficiency. The synthesis of this compound can be made greener by focusing on several key areas, particularly the reduction of the indole precursor.

The most common route to the octahydroindole scaffold is the complete hydrogenation of an indole derivative. Traditionally, this has been achieved using heterogeneous catalysts like platinum or rhodium on carbon under high pressures of hydrogen gas in organic solvents.

Catalytic Hydrogenation in Green Solvents: A significant advancement towards a greener synthesis is the use of environmentally benign solvents. Water has been explored as a solvent for the heterogeneous catalytic hydrogenation of unprotected indoles. For instance, using a Pt/C catalyst activated by p-toluenesulfonic acid in water, various substituted indoles can be hydrogenated nih.gov. While this method often selectively yields indolines (dihydroindoles), further hydrogenation to the octahydroindole can occur as a byproduct nih.govthieme-connect.com. Recent developments have shown that ruthenium N-heterocyclic carbene complexes can act as dual-function catalysts, enabling the highly enantioselective and complete hydrogenation of protected indoles to chiral octahydroindoles acs.orgnih.gov. This approach offers access to stereochemically defined scaffolds, which are highly valuable in medicinal chemistry nih.gov.

Biocatalysis: Biocatalysis offers a powerful and inherently green approach to synthesizing chiral molecules like Octahydro-1H-indol-3-ol. The use of enzymes, such as ketoreductases or amine dehydrogenases, can provide high enantioselectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure) nih.govucl.ac.ukacs.orgnih.gov. For example, the asymmetric reduction of an N-protected-3-indolone precursor using a ketoreductase can yield the desired (S)- or (R)-enantiomer of the alcohol with high optical purity. This methodology is well-established for similar structures like N-Boc-3-hydroxypiperidine, where ketoreductases are used for the asymmetric reduction of N-Boc-piperidin-3-one chemicalbook.com. The biocatalytic reductive amination of α-hydroxy ketones using engineered amine dehydrogenases is another promising route for the synthesis of chiral amino alcohols acs.orgfrontiersin.org.

Table 3: Application of Green Chemistry Principles to Octahydroindole Synthesis

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Safer Solvents | Replacing volatile organic solvents with water. | Pt/C catalyzed hydrogenation of indoles in water nih.gov. |

| Catalysis | Using catalytic reagents over stoichiometric ones to minimize waste. | Ru-NHC-catalyzed complete hydrogenation of indoles acs.orgnih.gov. |

| Atom Economy | Hydrogenation reactions are highly atom-economical. | H2 gas is the only reagent incorporated into the product. |

| Use of Renewable Feedstocks/Biocatalysis | Employing enzymes for stereoselective transformations. | Ketoreductase-catalyzed asymmetric reduction of N-protected-3-indolone. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Biocatalytic reactions often proceed under mild conditions. |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be performed in a more sustainable and efficient manner, reducing environmental impact and production costs.

Ligand-Target Interaction Studies at a Molecular Level

Comprehensive searches of scientific literature and chemical databases did not yield specific in vitro studies on the receptor binding affinity or enzyme inhibition mechanisms of this compound. Research on this specific compound regarding its direct molecular interactions is not publicly available.

There is no available research data detailing the in vitro receptor binding affinity of this compound.

Specific studies on the in vitro enzyme inhibition or activation mechanisms of this compound have not been reported in the reviewed scientific literature. However, broader research into indole derivatives indicates that the indole scaffold is a common feature in molecules designed to inhibit various enzymes. For example, different indole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and epidermal growth factor receptor (EGFR) nih.gov. Pyrazole-indole conjugates have also been assessed for their inhibitory effects on enzymes such as α-amylase, α-glucosidase, COX-1, COX-2, and 5-LOX in vitro mdpi.com.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While direct SAR studies on this compound are not available, the broader family of indole derivatives has been the subject of extensive research, providing insights into how structural modifications can influence biological activity.

The stereochemistry of molecules is a critical factor in their interaction with biological targets. For indole-based structures, the spatial arrangement of atoms can significantly affect binding affinity and efficacy. Although specific research into the stereochemistry of this compound is not documented, studies on related compounds underscore the importance of stereoisomers in molecular recognition. The precise three-dimensional structure of a molecule determines its fit within the binding site of a receptor or enzyme, influencing the strength and type of interaction.

Modifications to the indole core through the addition or alteration of substituents can dramatically alter a compound's binding characteristics. Research on various indole derivatives has established several general principles for their structure-activity relationships:

Position of Substituents: The location of a substituent on the indole ring is a key determinant of biological activity. For instance, in a series of indole derivatives, a methoxy (B1213986) group at the C5 or C6 position was found to be favorable for certain activities, while substitution at the N-1 position of the indole was detrimental researchgate.net.

Nature of Substituents: The chemical properties of the substituents, such as their size, electronegativity, and ability to form hydrogen bonds, play a crucial role. Studies on N'-phenylindol-3-ylglyoxylhydrazides have shown that the effects of substituents on the indole ring and a side-chain phenyl ring are interdependent, influencing binding affinity to benzodiazepine receptors nih.gov. For example, the affinity of 5-Chloro/Nitro substituted indoles was improved by hydroxyl or methoxy groups on the side chain's phenyl ring nih.gov.

| Compound Series | Target | Key SAR Finding | Reference |

|---|---|---|---|

| Indole-propenone derivatives | Antiproliferative activity | A methoxy group at C5 or C6 of the indole, and no substituent at N-1, were optimal for activity. | researchgate.net |

| N'-phenylindol-3-ylglyoxylhydrazides | Benzodiazepine Receptor (BzR) | Affinity of 5-Cl/NO2 derivatives was improved by hydroxyl/methoxy substituents on the side chain phenyl ring. | nih.gov |

| Bis-indole compounds | HIV-1 gp41 | Linkage between indole rings at the 6–6′ position resulted in higher binding affinity compared to 5–6′, 6–5′, or 5–5′ linkages. | nih.gov |

Intracellular Signaling Pathway Modulation Research (Mechanism-Oriented, In Vitro)

There is no publicly available research on the modulation of intracellular signaling pathways by this compound in vitro.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate structural features of Octahydro-1H-indol-3-ol hydrochloride, from its atomic connectivity to its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their local electronic environment and spatial orientation. Protons attached to carbons adjacent to the nitrogen atom and the hydroxyl group are expected to resonate at lower fields due to the electron-withdrawing effects of these heteroatoms. The proton on the carbon bearing the hydroxyl group (CH-OH) would typically appear as a multiplet, with its chemical shift and coupling constants providing valuable information about the stereochemistry at this center. The formation of the hydrochloride salt would further deshield adjacent protons, leading to downfield shifts compared to the free base.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-3) and the carbons flanking the nitrogen atom would exhibit characteristic downfield shifts. Analysis of coupling constants in both ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete assignment of all proton and carbon signals and the establishment of the connectivity within the octahydroindole ring system. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to probe through-space interactions between protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH-OH | 3.5 - 4.5 | 65 - 75 |

| CH-N | 2.5 - 3.5 | 45 - 60 |

| CH₂ | 1.2 - 2.5 | 20 - 40 |

| CH | 1.5 - 2.8 | 30 - 50 |

Note: These are estimated ranges and can vary based on the solvent and specific stereoisomer.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the molecular formula of this compound. Using soft ionization techniques such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ of the free base is typically observed. The high-resolution mass spectrometry (HRMS) measurement of this ion provides a highly accurate mass, which can be used to deduce the elemental composition with a high degree of confidence.

The molecular weight of the free base, Octahydro-1H-indol-3-ol, is 141.22 g/mol . Therefore, in positive ion mode ESI-MS, the primary ion observed would be at a mass-to-charge ratio (m/z) corresponding to [C₈H₁₅NO + H]⁺, which is approximately 142.12.

Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), can provide valuable structural information through the analysis of fragmentation patterns. The molecular ion peak may be observed, but significant fragmentation is expected. Key fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z 123. Another characteristic fragmentation would be the cleavage of the bonds adjacent to the nitrogen atom, leading to the formation of stable nitrogen-containing fragments. The analysis of these fragmentation patterns helps to piece together the structure of the molecule.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine hydrochloride would appear as a broad band in the 2400-2800 cm⁻¹ region. C-H stretching vibrations of the saturated ring system would be observed just below 3000 cm⁻¹. The C-O stretching vibration would give rise to a peak in the 1050-1150 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| N-H stretch (amine salt) | 2400 - 2800 (broad) |

| C-H stretch (alkane) | 2850 - 2960 |

UV-Visible spectroscopy is generally not highly informative for saturated compounds like this compound, as it lacks significant chromophores that absorb in the UV-visible range. Any observed absorption would likely be end absorption at shorter wavelengths (below 220 nm), corresponding to n→σ* electronic transitions of the heteroatoms.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a critical method for determining the purity and isomeric composition of this compound. Due to the presence of multiple chiral centers in the octahydroindole ring, several diastereomers and enantiomers are possible.

Reversed-phase HPLC (RP-HPLC) using a C18 or C8 column is a common approach for assessing the purity of the compound and separating diastereomers. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection can be challenging as the molecule lacks a strong chromophore; therefore, detectors such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (LC-MS) are often employed.

For the separation of enantiomers, chiral HPLC is required. This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers based on their three-dimensional structures. The choice of the CSP and the mobile phase composition is crucial for achieving successful enantiomeric separation.

Table 3: Representative HPLC Conditions for Isomer Separation

| Parameter | Diastereomeric Separation | Enantiomeric Separation |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral (e.g., polysaccharide-based) |

| Mobile Phase | Buffered aqueous/organic mixture | Hexane/Isopropanol with additives |

| Detector | RID, ELSD, or MS | UV (if derivatized) or MS |

Gas Chromatography (GC) and Hyphenated Techniques

Gas Chromatography (GC) can be used for the analysis of the free base, Octahydro-1H-indol-3-ol, due to its volatility. The hydrochloride salt is non-volatile and would require conversion to the free base or derivatization prior to GC analysis. Derivatization of the hydroxyl and amine groups, for example, by silylation, can improve the chromatographic properties and thermal stability of the analyte.

When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for purity assessment and mass spectral data for structural confirmation of the separated components. The use of a chiral GC column can also enable the separation of the enantiomers of the derivatized compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and solid-state conformation of chiral molecules. nih.govacs.org This technique provides precise three-dimensional coordinates of each atom, allowing for the absolute assignment of stereocenters and a detailed understanding of the molecule's preferred spatial arrangement in the crystalline state.

Detailed Research Findings:

The determination of the absolute configuration often relies on the anomalous dispersion of X-rays by heavier atoms present in the structure or by co-crystallization with a chiral reference molecule. acs.org The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero confirms the assignment. acs.org

The conformational analysis reveals the puckering of the heterocyclic rings and the orientation of substituents. In the case of a bicyclic system like the octahydroindole core, X-ray crystallography can definitively establish whether the ring fusion is cis or trans and the preferred chair, boat, or twist conformations of the six-membered ring and the conformation of the five-membered ring.

Below is a representative table of crystallographic data that could be obtained for a functionalized octahydroindole derivative, based on published data for analogous structures. psu.edu

Interactive Table: Representative Crystallographic Data for a Functionalized Octahydroindole Analogue

| Parameter | Value |

| Chemical Formula | C₁₅H₂₅NO₄ |

| Formula Weight | 283.36 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5432(3) |

| b (Å) | 11.2345(5) |

| c (Å) | 15.6789(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1507.8(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.247 |

| Flack Parameter | 0.02(4) |

| R-factor (%) | 4.2 |

Advanced Techniques for In Situ Reaction Monitoring

Modern synthetic chemistry increasingly relies on Process Analytical Technology (PAT) to monitor and control reactions in real-time. nih.govlongdom.org In situ (in the reaction mixture) spectroscopic techniques are central to PAT, providing continuous data on the concentration of reactants, intermediates, and products, as well as insights into reaction kinetics and mechanisms. wikipedia.orgacs.org This is a significant advancement over traditional methods that rely on offline analysis of withdrawn samples.

Detailed Research Findings:

For the synthesis of complex heterocyclic structures like this compound, which may involve multiple steps and the formation of stereoisomers, in situ monitoring is particularly valuable for process understanding and optimization. nih.gov

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for monitoring the disappearance of reactant functional groups and the appearance of product functional groups. wikipedia.org For instance, in a reaction involving the reduction of a ketone to an alcohol, in situ FTIR can track the decrease in the carbonyl (C=O) stretching band and the simultaneous increase in the hydroxyl (O-H) stretching band. Probes inserted directly into the reaction vessel provide continuous spectral data.

In Situ Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly adept at monitoring non-polar bonds and functional groups in aqueous or other polar media, where FTIR is often less effective. longdom.org It can be used to follow changes in carbon-carbon double or triple bonds during hydrogenation or cyclization reactions that are common in the synthesis of indole (B1671886) alkaloids and their derivatives.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine industrial process monitoring due to instrumentation costs, in situ NMR provides unparalleled structural detail. It can distinguish between different isomers and provide detailed kinetic data for complex reaction mixtures without the need for chromatographic separation.

A key application of these techniques is in monitoring stereoselective reactions. For example, during a diastereoselective reduction, real-time spectroscopic data can be correlated with offline measurements of diastereomeric excess to build a predictive model for reaction control.

The synthesis of functionalized indolizidines via the Pauson-Khand reaction, a [2+2+1] cycloaddition, is an example of a complex transformation where in situ monitoring could be highly beneficial. nih.govnih.gov This reaction involves the formation of a cyclopentenone fused to the heterocyclic core, and real-time analysis could help in optimizing reaction conditions to maximize yield and stereoselectivity.

Interactive Table: Application of In Situ Techniques in Heterocyclic Synthesis

| Technique | Information Provided | Example Application in Relevant Synthesis |

| In Situ FTIR | Concentration of functional groups (e.g., C=O, N-H, O-H), reaction kinetics, endpoint determination. wikipedia.org | Monitoring the reduction of a keto-indole precursor to the corresponding alcohol. |

| In Situ Raman | Changes in skeletal vibrations, monitoring of symmetric bonds, analysis in aqueous media. longdom.org | Following the hydrogenation of an indole ring to an octahydroindole ring by observing the disappearance of aromatic C=C stretching. |

| In Situ NMR | Detailed structural information, quantification of isomers, identification of intermediates. | Determining the diastereomeric ratio in real-time during a stereoselective cyclization reaction to form the bicyclic core. |

By employing these advanced in situ analytical methods, chemists can gain a deeper understanding of the reaction pathways leading to compounds like this compound, enabling the development of more robust, efficient, and controlled synthetic processes. nih.gov

Theoretical Implications and Future Directions in Chemical Research

Contributions to Stereoselective Organic Synthesis Theory

The synthesis of conformationally constrained amino acids and their derivatives, such as octahydroindole-based structures, is crucial for developing peptidomimetics with enhanced potency and stability. chemistryviews.org The creation of the octahydro-1H-indol-3-ol core, with its multiple stereocenters, presents a significant challenge that drives innovation in stereoselective synthesis. Research into analogous structures, like octahydroindole-2-phosphonic acid, has led to the development of novel synthetic strategies that contribute to the broader field of organic chemistry. chemistryviews.org

Key synthetic strategies that have been developed for related scaffolds and are applicable to Octahydro-1H-indol-3-ol include:

Domino Reactions: The development of one-pot domino reactions, such as a combined aza-Piancatelli rearrangement and intramolecular Diels-Alder reaction, allows for the highly stereoselective construction of complex fused aza-tricyclic frameworks from simple starting materials. nih.gov This approach can create multiple contiguous stereogenic centers in a single, efficient step. nih.gov

Dynamic Kinetic Resolution: This technique has been employed to create enantiomerically pure cis-fused bicyclic pyrrolidine-2-ones, which serve as key intermediates. chemistryviews.org This method is vital for establishing the initial stereochemistry of the ring system.

Diastereoselective Additions: The highly diastereoselective addition of nucleophiles to N-acyliminium ion intermediates is another critical step, allowing for precise control over the stereochemistry of substituents on the pyrrolidine (B122466) ring. chemistryviews.org

These advanced synthetic methods not only enable the production of specific stereoisomers of octahydroindole derivatives but also enrich the toolbox of synthetic organic chemistry, offering pathways to other complex nitrogen-containing heterocyclic compounds.

Novel Applications as Research Tools in Chemical Biology

The rigid, three-dimensional structure of the octahydro-1H-indol-3-ol scaffold makes it an excellent candidate for use as a research tool in chemical biology. Its shape can mimic natural molecules, such as sugars or amino acids, allowing it to interact with biological targets like enzymes and receptors with high specificity.

One of the most promising applications is in the study of glycosidases. Substituted octahydroindoles, such as diastereoisomeric octahydro-1H-indole-5,6,7-triols, have been synthesized as analogues of castanospermine, a potent glycosidase inhibitor. researchgate.net Although some of these specific analogues showed only weak inhibitory activity, they serve as important probes to understand enzyme-ligand interactions. researchgate.net Such compounds, often referred to as "azasugars," are invaluable for studying cellular recognition processes and can be developed as potential therapeutic agents for diseases where glycosidase activity is dysregulated. researchgate.net

The functional groups of Octahydro-1H-indol-3-ol hydrochloride—the secondary amine and the hydroxyl group—can be readily modified. This allows for the attachment of fluorescent tags, photoaffinity labels, or biotin (B1667282) handles, transforming the core scaffold into a versatile molecular probe for:

Target Identification: Identifying the specific proteins that a class of compounds binds to within a cell.

Enzyme Mechanism Studies: Elucidating the catalytic mechanisms of enzymes by observing how these molecular tools inhibit or modulate their activity.

Imaging: Visualizing the localization of biological targets within cells or tissues.

Expanding the Scope of Indole-Based Scaffolds in Drug Design Paradigms (Non-Clinical)

The indole (B1671886) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. However, its aromatic and planar nature can sometimes lead to challenges in drug development, such as poor solubility or metabolic instability. The transition to a saturated, three-dimensional scaffold like octahydro-1H-indole offers a powerful strategy to overcome these limitations. This concept is a key part of modern drug design, which emphasizes the exploration of three-dimensional chemical space.

The table below summarizes the conceptual differences between aromatic indole and saturated octahydroindole scaffolds in a drug design context.

| Feature | Aromatic Indole Scaffold | Saturated Octahydroindole Scaffold |

| Geometry | Planar, 2D | Non-planar, 3D |

| Flexibility | Rigid | Conformationally restricted but non-planar |

| Solubility | Generally lower (hydrophobic) | Potentially higher (more sp3 character) |

| Metabolism | Susceptible to oxidative metabolism (e.g., hydroxylation) | Generally more metabolically stable |

| Target Interactions | Primarily π-π stacking, hydrogen bonding | Precise 3D vectoral interactions with target pockets |

By moving from a flat to a three-dimensional structure, medicinal chemists can design molecules that fit more precisely into the complex binding pockets of protein targets. This can lead to improved potency and selectivity. The octahydroindole scaffold serves as a non-classical bioisostere of the indole ring, allowing for the retention of key binding interactions while improving physicochemical properties. This paradigm shift enables the development of new chemical entities in therapeutic areas where traditional indole-based drugs have faced limitations.

Unexplored Reactivity and Synthetic Opportunities

While the primary functional groups of octahydro-1H-indol-3-ol—the secondary amine and secondary alcohol—offer predictable reactivity (e.g., N-acylation, N-alkylation, O-acylation, oxidation), the carbocyclic framework holds significant unexplored potential. The development of modern C-H activation and functionalization techniques opens up exciting possibilities for selectively modifying the saturated six-membered ring.

Potential Synthetic Opportunities:

| Reaction Type | Target Site | Potential Outcome |

| Late-Stage C-H Functionalization | Carbocyclic ring (C4-C7) | Introduction of new substituents (e.g., fluoro, methyl, aryl groups) to modulate biological activity and properties. |

| Ring-Opening Metathesis | Pyrrolidine ring | Synthesis of functionalized cyclohexylamines with novel substitution patterns. |

| Oxidation of Alcohol | C3-OH | Formation of the corresponding ketone, octahydro-1H-indol-3-one, a versatile intermediate for further elaboration via aldol (B89426) or Wittig-type reactions. researchgate.netsigmaaldrich.com |

| Fragment-Based Elaboration | Nitrogen or Oxygen atoms | Attachment of diverse chemical fragments to explore new chemical space and identify novel binders for biological targets. |

The ketone derivative, octahydro-1H-indol-3-one, is a particularly valuable intermediate. sigmaaldrich.com As demonstrated with related indol-3(2H)-ones, this ketone can undergo aldol reactions to form α,β-unsaturated ketones, which are themselves versatile precursors for a range of pharmacologically active compounds through reactions like Michael additions or Diels-Alder cycloadditions. researchgate.net Exploring these advanced synthetic transformations could unlock a vast new chemical space derived from the simple octahydro-1H-indol-3-ol scaffold.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery (Theoretical)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of novel compounds based on scaffolds like octahydro-1H-indol-3-ol. fnasjournals.comacs.org These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and even design new molecules from scratch.

Theoretical Applications of AI/ML:

Virtual Screening and Target Prediction: ML models, such as naive Bayesian and recursive partitioning models, can be trained on existing datasets of indole-based compounds with known biological activities. nih.govnih.gov These models could then be used to virtually screen large libraries of virtual octahydroindole derivatives to predict their activity against specific targets, such as kinases or G-protein coupled receptors. nih.govnih.gov AI can also help in "deorphanizing" natural products by predicting their molecular targets. acs.org

Generative Models for De Novo Design: Deep learning architectures, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can learn the underlying chemical rules of indole-based scaffolds. These models can then generate novel octahydroindole structures that are optimized for desired properties, such as high binding affinity for a target, good metabolic stability, and low predicted toxicity.

Reaction and Synthesis Prediction: AI tools are being developed to predict the outcomes of chemical reactions and even suggest entire synthetic routes. For a scaffold with unexplored reactivity like octahydro-1H-indol-3-ol, these tools could help chemists identify the most promising and efficient pathways to synthesize new derivatives, saving significant time and resources in the lab.

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can enhance traditional QSAR modeling to build highly accurate predictive models that correlate the structural features of octahydroindole derivatives with their biological activities. fnasjournals.com This allows for the rapid optimization of lead compounds by predicting how small structural changes will impact efficacy and safety.

By combining the synthetic versatility of the octahydro-1H-indol-3-ol scaffold with the predictive power of AI and ML, researchers can theoretically accelerate the design-make-test-analyze cycle of drug discovery, leading to the faster identification of next-generation therapeutic candidates. helmholtz-hips.de

Q & A

Q. What are the key physicochemical properties of Octahydro-1H-indol-3-ol hydrochloride, and how do they influence its handling in laboratory settings?

Answer: Key properties include:

- Molecular weight : 205.0869564 g/mol (exact mass) .

- Hydrogen bond donors/acceptors : 3 donors and 3 acceptors, influencing solubility and interaction with biological targets .

- Topological polar surface area : 49.3 Ų, affecting permeability and bioavailability predictions .

- Storage conditions : Stable as a powder at -20°C for 3 years or in solvent at -80°C for 1 year, necessitating cold-chain management during transport and storage .

Methodological guidance : Use vacuum desiccators for hygroscopic samples and validate storage stability via periodic HPLC analysis to detect degradation.

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry (3 stereocenters) and proton environments .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Best practice : Cross-validate results with X-ray crystallography if crystalline forms are obtainable, as seen in structural studies of related indole derivatives .

Q. What are the primary safety considerations when handling this compound, based on its GHS classification?

Answer:

- Hazards : Acute oral toxicity (Category 3, H301), skin irritation (Category 2, H315), and serious eye damage (Category 1, H318) .

- Mitigation : Use nitrile gloves (tested for chemical resistance), sealed goggles, and fume hoods during synthesis or weighing. Implement spill protocols with inert absorbents (e.g., vermiculite) .

Documentation : Maintain SDS records and train personnel on emergency procedures for accidental exposure .

Advanced Research Questions

Q. How can researchers address discrepancies in stereochemical analysis during synthesis?

Answer:

- Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and quantify stereoisomeric purity .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

- X-ray Crystallography : Resolve ambiguous NMR assignments by determining crystal structures, particularly for novel derivatives .

Case study : Similar challenges in esmolol impurity analysis were resolved using orthogonal methods (HPLC + NMR) .

Q. What strategies are effective in resolving conflicting bioactivity data across experimental models?

Answer:

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out environmental variability.

- Target engagement studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly .

- Model comparison : Cross-test in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify off-target effects.

Q. How should stability studies be designed to assess degradation pathways under various conditions?

Answer:

- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) to identify degradation products .

- Analytical monitoring : Use LC-MS/MS to track degradation kinetics and structural changes (e.g., oxidation, hydrolysis) .

- Storage validation : Perform long-term stability testing at -20°C and -80°C with periodic sampling to establish shelf-life .

Q. What ethical considerations arise when using novel derivatives in preclinical studies?

Answer:

- Regulatory compliance : Submit detailed chemical and toxicological data to ethics committees for approval, emphasizing adherence to OECD guidelines for chemical safety .

- Transparency : Disclose all synthetic byproducts and potential metabolites in animal/human studies to assess toxicity risks .

- Data sharing : Publish negative results (e.g., lack of efficacy) to avoid duplication of failed experiments in the broader research community .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.